molecular formula C23H16ClFN2O3 B5395314 4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B5395314
M. Wt: 422.8 g/mol
InChI Key: CQIAXOFIJQJBDT-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a fluorophenyl group, a hydroxy group, and a pyridylmethyl group

Preparation Methods

The synthesis of 4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the chlorobenzoyl, fluorophenyl, hydroxy, and pyridylmethyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrol-2-one ring can undergo addition reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:

  • 4-(4-METHYLBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-(4-CHLOROBENZOYL)-5-(3-METHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

These compounds share similar structural features but differ in the substituents on the benzoyl and phenyl groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3/c24-17-8-6-15(7-9-17)21(28)19-20(16-4-1-5-18(25)11-16)27(23(30)22(19)29)13-14-3-2-10-26-12-14/h1-12,20,28H,13H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIAXOFIJQJBDT-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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